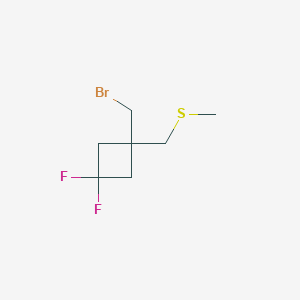

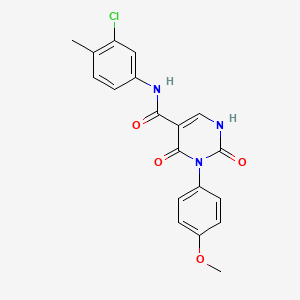

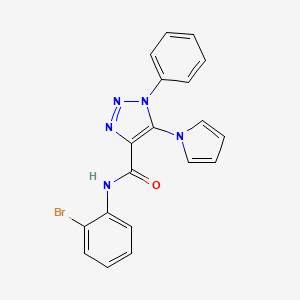

![molecular formula C21H23N3O3 B2403279 4-(2,4-ジオキソ-1H-キナゾリン-3-イル)-N-[2-(4-メチルフェニル)エチル]ブタンアミド CAS No. 896356-36-8](/img/structure/B2403279.png)

4-(2,4-ジオキソ-1H-キナゾリン-3-イル)-N-[2-(4-メチルフェニル)エチル]ブタンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide” is a derivative of quinazolinone . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

作用機序

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide exerts its biological effects by inhibiting the NF-κB pathway, a key signaling pathway involved in inflammation, immune response, and cell survival. 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide specifically targets the IKK complex, which is responsible for activating NF-κB. By inhibiting the IKK complex, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide prevents the activation of NF-κB and downstream signaling events.

Biochemical and Physiological Effects:

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide inhibits the expression of pro-inflammatory cytokines and chemokines, leading to decreased tumor growth and metastasis. In autoimmune disorders, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide suppresses the activation of immune cells and reduces inflammation. In viral infections, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide inhibits viral replication and promotes the clearance of infected cells.

実験室実験の利点と制限

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has also been shown to have high selectivity for the IKK complex, minimizing off-target effects. However, like all small molecule inhibitors, 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide has limitations. It may not fully recapitulate the effects of genetic knockdown or knockout of target genes. In addition, the concentration of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide required to achieve biological effects may vary depending on the cell type and experimental conditions.

将来の方向性

For 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide research include the development of analogs, combination therapy, and clinical applications.

合成法

The synthesis of 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide involves the reaction of 2-aminobenzamide with 4-methylphenylethylbromide and butyryl chloride in the presence of triethylamine. The resulting compound is then treated with acetic anhydride and acetic acid to yield 4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide. The purity of the compound can be improved by recrystallization from ethanol.

科学的研究の応用

- キナゾリン-4(3H)-オン誘導体は、有望な薬理活性を示します。 研究者は、それらを抗腫瘍剤、抗炎症薬、抗ウイルス化合物としての可能性を探求してきました .

- キナゾリン-4(3H)-オンは、CNS に対する影響について調査されてきました。 メタクアロン、メブロクアロン、メクロクアロンなどのいくつかの誘導体は、鎮静作用と催眠作用を示します .

医薬品化学と創薬

神経科学と中枢神経系 (CNS) 障害

特性

IUPAC Name |

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3/c1-15-8-10-16(11-9-15)12-13-22-19(25)7-4-14-24-20(26)17-5-2-3-6-18(17)23-21(24)27/h2-3,5-6,8-11H,4,7,12-14H2,1H3,(H,22,25)(H,23,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTLZPQPKCBUKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2403199.png)

![7-Chloro-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2403209.png)

![N-[(2-methoxyphenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B2403211.png)

![N-[2-acetyl-4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2403214.png)

![N'-benzo[b][1,4]benzoxazepin-6-ylethane-1,2-diamine](/img/structure/B2403219.png)